4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline

Physicochemical profiling Medicinal chemistry Ligand design

4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline (CAS 799292-23-2) is a 2-aryl-2-imidazoline derivative with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol. The compound belongs to the 2-imidazoline class, a family of five-membered heterocycles known to interact with imidazoline binding sites (I1, I2) and α2-adrenoceptors.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 799292-23-2
Cat. No. B3358465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline
CAS799292-23-2
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C2=NCCN2
InChIInChI=1S/C10H13N3/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10/h2-5,11H,6-7H2,1H3,(H,12,13)
InChIKeyGGUOKRWQVJSSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline (CAS 799292-23-2): Structural Position Among 2-Aryl-2-imidazolines


4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline (CAS 799292-23-2) is a 2-aryl-2-imidazoline derivative with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . The compound belongs to the 2-imidazoline class, a family of five-membered heterocycles known to interact with imidazoline binding sites (I1, I2) and α2-adrenoceptors [1]. It is structurally characterized by a 2-imidazoline ring directly attached at the para-position of an N-methylaniline moiety, distinguishing it from 2-imidazolines bearing a methylene linker between the aryl and imidazoline groups [2].

Why 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline Cannot Be Replaced by Common 2-Imidazoline Analogs


The para-N-methyl substitution on the aniline ring and the direct aryl–imidazoline C–C bond in 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline create a pharmacophoric pattern distinct from both the linker-bearing 2-anilinomethyl-2-imidazolines and the unsubstituted 4-(4,5-dihydro-1H-imidazol-2-yl)aniline (CAS 61033-71-4) . Published evidence on related imidazoline series demonstrates that N-methylation of the aniline nitrogen can drastically alter the affinity profile across I1, I2, and α2-adrenoceptor subtypes, with methylation at certain positions causing a complete loss of α2-adrenoceptor binding while retaining or shifting selectivity toward I1 or I2 sites [1]. Consequently, generic substitution with des-methyl or methylene-linked analogs is expected to yield a different receptor interaction signature, compromising experimental reproducibility in pharmacological studies.

Quantitative Differentiation Evidence for 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline (CAS 799292-23-2)


Physicochemical Differentiation: ClogP and Hydrogen-Bonding Capacity vs. Des-Methyl Analog

The presence of the N-methyl group in 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline increases calculated logP and reduces hydrogen-bond donor count compared to the des-methyl analog 4-(4,5-dihydro-1H-imidazol-2-yl)aniline (CAS 61033-71-4) . The target compound has a molecular weight of 175.23 g/mol, C10H13N3, with 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds, while the des-methyl analog has a molecular weight of 161.20 g/mol and 3 hydrogen bond donors . This difference in hydrogen-bonding capacity and lipophilicity directly affects membrane permeability and binding-site complementarity.

Physicochemical profiling Medicinal chemistry Ligand design

Structural Differentiation: Direct Aryl–Imidazoline Linkage vs. Methylene-Bridged Analogs

The target compound features a direct C–C bond between the phenyl ring and the 2-position of the imidazoline ring. In contrast, the structurally related 2-anilinomethyl-2-imidazoline (CAS 13623-47-7) and its N-methyl derivative N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-N-methylaniline incorporate a methylene (–CH2–) spacer [1]. Published SAR studies on 2-imidazoline series indicate that the presence or absence of this methylene linker significantly alters the conformational flexibility and electronic character of the imidazoline ring, influencing binding to I1 and I2 imidazoline sites [2]. Although quantitative head-to-head data for the target compound are not available, the class-level inference is that direct aryl–imidazoline compounds and methylene-bridged analogs are not functionally interchangeable.

Structure-activity relationship Imidazoline receptor pharmacology Medicinal chemistry

Class-Level Pharmacological Differentiation: Predicted Shift in Receptor Selectivity Profile Due to N-Methylation

Schann et al. (2012) demonstrated that methylation of imidazoline-related compounds (IRCs) causes a loss of α2-adrenoceptor affinity while retaining or enhancing selectivity for I1 imidazoline receptors [1]. Although the target compound 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline was not explicitly tested in that study, it bears the critical N-methylaniline motif that is structurally analogous to the methylated IRCs evaluated. By class-level inference, the target compound is expected to exhibit reduced α2-adrenoceptor binding relative to its des-methyl analog 4-(4,5-dihydro-1H-imidazol-2-yl)aniline, and potentially enhanced I1 selectivity. Specific Ki or EC50 values for the target compound at I1, I2, or α2-adrenoceptors are not available in the public domain as of this writing.

Imidazoline receptor Alpha-2 adrenoceptor Selectivity profiling

Recommended Application Scenarios for 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline Based on Structural Differentiation


Selective I1 Imidazoline Receptor Tool Compound Development

Based on class-level SAR evidence that N-methylation of imidazoline compounds reduces α2-adrenoceptor affinity [1], this compound is a rational starting scaffold for developing I1-selective pharmacological probes. Its direct aryl–imidazoline linkage and N-methylaniline substitution pattern are consistent with structural features that favor I1 over I2 and α2 binding, making it suitable for lead optimization programs targeting central antihypertensive or neuropsychiatric I1-mediated pathways.

Negative Control for α2-Adrenoceptor-Dependent Assays

Given the predicted loss of α2-adrenoceptor affinity relative to non-methylated 2-aryl-2-imidazolines [1], this compound may serve as a structurally matched negative control in assays designed to isolate α2-adrenoceptor-mediated effects from imidazoline-binding-site effects. Researchers can pair it with the des-methyl analog (CAS 61033-71-4) to dissect the contribution of α2 vs. I1/I2 receptor engagement in cellular or tissue-level functional readouts.

Synthetic Intermediate for Diversified 2-Aryl-2-imidazoline Libraries

The secondary amine (–NHCH3) at the para-position provides a reactive handle for further derivatization, including acylation, sulfonylation, or reductive amination . This enables the compound to function as a versatile building block for generating focused libraries of 2-aryl-2-imidazolines with systematic variation at the aniline nitrogen, supporting SAR exploration around imidazoline receptor subtypes.

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